Disulfide, bis(2,3-dimethylphenyl)
CAS No.: 55990-91-5
Cat. No.: VC18765578
Molecular Formula: C16H18S2
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55990-91-5 |
|---|---|
| Molecular Formula | C16H18S2 |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | 1-[(2,3-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
| Standard InChI | InChI=1S/C16H18S2/c1-11-7-5-9-15(13(11)3)17-18-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3 |
| Standard InChI Key | XTGZALWKSBATBY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)SSC2=CC=CC(=C2C)C)C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The molecular structure of bis(2,3-dimethylphenyl) disulfide consists of two aromatic rings substituted with methyl groups at the 2- and 3-positions, linked by a disulfide bridge (Fig. 1). The steric hindrance from the methyl groups influences its reactivity, particularly in polymerization and redox reactions .
Molecular Formula: C₁₆H₁₈S₂
Molecular Weight: 274.44 g/mol
CAS Registry Number: [To be confirmed; related compound bis(3,5-dimethylphenyl) disulfide: CAS 102215-01-6] .
Physical and Chemical Properties
While direct data for bis(2,3-dimethylphenyl) disulfide is scarce, properties can be inferred from analogous aryl disulfides:
The disulfide bond’s polarizability and the aromatic rings’ electron density contribute to its stability under ambient conditions but susceptibility to redox reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via oxidative coupling of 2,3-dimethylbenzenethiol (C₈H₁₀S), a thiol precursor. A typical procedure involves:
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Thiol Preparation: 2,3-dimethylbenzenethiol is synthesized through chlorosulfonation of o-xylene followed by reduction .
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Oxidation to Disulfide: The thiol is treated with iodine (I₂) in a basic medium:
This method yields disulfides with >90% purity under optimized conditions .
Industrial Scalability
Industrial production faces challenges due to the need for high-purity thiol precursors and controlled oxidation. Continuous flow reactors and catalytic oxidation methods (e.g., using O₂ or H₂O₂) are proposed to enhance yield and reduce byproducts.
Reactivity and Functional Applications
Redox Behavior
The disulfide bond undergoes reversible cleavage under reducing conditions (e.g., with LiAlH₄) to regenerate thiols, making it valuable in dynamic covalent chemistry . Conversely, oxidation with peroxides converts it to sulfonic acids, useful in surfactant synthesis.
Polymer Chemistry
Bis(2,3-dimethylphenyl) disulfide serves as a monomer in oxidative polymerization to produce poly(thio-2,3-dimethyl-1,4-phenylene). This polymer exhibits:
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Solubility: Unlike unsubstituted poly(p-phenylene sulfide) (PPS), the methyl groups enhance solubility in toluene and chloroform .
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Thermal Stability: Decomposition temperatures exceed 300°C, suitable for high-performance plastics .
Catalytic and Synthetic Applications
In hydroalkylation reactions, aryl disulfides act as hydrogen atom transfer (HAT) catalysts under visible light, enabling C–C bond formation in unactivated alkenes.
Research Frontiers and Challenges
Unexplored Applications
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Battery Electrolytes: Disulfides’ redox activity could enhance energy storage in lithium-sulfur batteries.
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Pharmaceutical Intermediates: Potential as a scaffold for kinase inhibitors or antivirals.
Synthesis Optimization
Developing enantioselective methods for asymmetric disulfide synthesis remains a challenge, with implications for chiral catalyst design.
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